N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide
Description
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide is a complex organic compound featuring a thiazole ring, a piperidine ring, and a methanesulfonamido group
Properties
IUPAC Name |
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3S2/c1-3-13-10-16-14(23-13)11-17-15(20)19-9-5-4-6-12(19)7-8-18-24(2,21)22/h10,12,18H,3-9,11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDTUQLMQWXLQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)CNC(=O)N2CCCCC2CCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting an appropriate aldehyde with thioamide under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated intermediate.
Introduction of the Methanesulfonamido Group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the methanesulfonamido group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced under hydrogenation conditions to modify the functional groups.
Substitution: The methanesulfonamido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole derivatives: These compounds share the thiazole ring and have been studied for their anticancer properties.
Piperidine derivatives: Compounds with a piperidine ring are known for their pharmacological activities, including analgesic and antipsychotic effects.
Uniqueness
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-2-[2-(methanesulfonamido)ethyl]piperidine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in other similar compounds.
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